molecular formula C11H10BrNO2 B12434580 Methyl 4-bromo-6-methyl-1H-indole-2-carboxylate

Methyl 4-bromo-6-methyl-1H-indole-2-carboxylate

Cat. No.: B12434580
M. Wt: 268.11 g/mol
InChI Key: ALBMXIBGOLTOAE-UHFFFAOYSA-N
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Description

Crystallographic Analysis and X-Ray Diffraction Studies

X-ray diffraction studies of structurally analogous indole derivatives provide critical insights into the solid-state arrangement of methyl 4-bromo-6-methyl-1H-indole-2-carboxylate. For example, methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate crystallizes in the triclinic $$ P\overline{1} $$ space group with unit cell parameters $$ a = 7.622(2)\, \text{Å} $$, $$ b = 12.871(4)\, \text{Å} $$, $$ c = 16.928(5)\, \text{Å} $$, $$ \alpha = 93.831(3)^\circ $$, $$ \beta = 100.158(3)^\circ $$, and $$ \gamma = 93.456(3)^\circ $$. The indole ring in such systems is nearly planar, with mean deviations of 0.013–0.017 Å from the least-squares plane.

In methyl 1-methyl-1H-indole-3-carboxylate, the indole ring forms dihedral angles of 50.17(7)° and 26.05(6)° with adjacent substituents, suggesting that steric and electronic effects from the bromine and methyl groups in this compound likely influence its crystal packing. Key bond lengths and angles for analogous compounds are summarized in Table 1.

Table 1: Selected crystallographic parameters for related indole derivatives

Parameter Value
C–C bond length (indole ring) 1.365–1.423 Å
C–Br bond length 1.897–1.912 Å
C–O (ester) bond length 1.341–1.367 Å
Dihedral angle (indole-substituent) 26.05°–50.17°

Conformational Isomerism and Tautomeric Equilibria

The planar indole core restricts significant conformational flexibility, but rotational isomerism may arise from the methyl ester group. In methyl 1-methyl-1H-indole-3-carboxylate, the ester group adopts a coplanar arrangement with the indole ring due to resonance stabilization. For this compound, the bromine atom’s electronegativity and steric bulk may further constrain rotational freedom.

Tautomeric equilibria are unlikely in this compound due to the absence of labile protons on the indole nitrogen, which is substituted with a methyl group in analogous structures. However, computational studies suggest that proton transfer between nitrogen and oxygen atoms in related compounds is energetically unfavorable, with barriers exceeding 25 kcal/mol.

Electronic Structure and Molecular Orbital Calculations

Density functional theory (DFT) calculations on similar indole derivatives reveal that the highest occupied molecular orbital (HOMO) is localized on the indole ring and bromine atom, while the lowest unoccupied molecular orbital (LUMO) resides on the ester group. The HOMO-LUMO gap for this compound is estimated at 4.2–4.5 eV, consistent with its UV-Vis absorption maxima near 280 nm.

Table 2: Key electronic properties from DFT calculations

Property Value
HOMO energy -6.3 eV
LUMO energy -1.8 eV
HOMO-LUMO gap 4.5 eV
Dipole moment 3.8–4.2 Debye

The bromine atom’s electron-withdrawing effect reduces electron density at position 4, while the methyl group at position 6 donates electrons via hyperconjugation, creating a polarized electronic environment.

Intermolecular Interaction Patterns in Solid-State Arrangements

Intermolecular interactions in crystalline this compound are dominated by van der Waals forces and weak hydrogen bonds. For example, methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate exhibits C–H⋯π interactions between the indole ring and adjacent phenyl groups, with H⋯π distances of 2.69 Å. Additionally, C–H⋯O hydrogen bonds involving the ester oxygen (2.42–2.51 Å) contribute to layer-like packing.

In polymorphic systems such as 5-methoxy-1H-indole-2-carboxylic acid, cyclic dimers form via O–H⋯O hydrogen bonds. While this compound lacks acidic protons, its ester oxygen may participate in similar interactions with C–H donors from neighboring molecules, stabilizing the crystal lattice.

Figure 1: Schematic representation of intermolecular interactions in the solid state

  • C–H⋯π interactions: Stabilize stacking along the a-axis.
  • C–H⋯O bonds: Connect molecules into sheets parallel to the bc-plane.
  • Van der Waals forces: Govern overall packing efficiency.

Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

methyl 4-bromo-6-methyl-1H-indole-2-carboxylate

InChI

InChI=1S/C11H10BrNO2/c1-6-3-8(12)7-5-10(11(14)15-2)13-9(7)4-6/h3-5,13H,1-2H3

InChI Key

ALBMXIBGOLTOAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)Br

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis as the Primary Route

The Fischer indole synthesis remains the most widely used method for constructing the indole core of methyl 4-bromo-6-methyl-1H-indole-2-carboxylate. This approach involves the condensation of a substituted phenylhydrazine with a carbonyl compound, followed by acid-catalyzed cyclization.

Starting Materials and Reaction Conditions

  • Phenylhydrazine Precursor : 4-Bromo-2-methylphenylhydrazine hydrochloride is the critical starting material. The bromine and methyl substituents are strategically positioned to ensure proper regioselectivity during cyclization.
  • Carbonyl Component : Methyl pyruvate serves as the ketone partner, introducing the ester functional group at position 2 of the indole ring.
  • Solvent System : Ethanol or methanol is typically employed for the initial condensation step, while high-boiling solvents like ethylene glycol facilitate the cyclization phase.
Representative Reaction Scheme:
  • Condensation :
    $$ \text{4-Bromo-2-methylphenylhydrazine} + \text{Methyl pyruvate} \xrightarrow{\text{EtOH, 80–90°C}} \text{Hydrazone intermediate} $$
  • Cyclization :
    $$ \text{Hydrazone} \xrightarrow[\text{ZnCl}2, \text{Ethylene glycol}]{\text{160–170°C, N}2} \text{this compound} $$

Catalytic and Temperature Optimization

  • Catalyst : Anhydrous zinc chloride (ZnCl$$_2$$) at 1.8–2.2 molar equivalents relative to the hydrazone ensures efficient cyclization.
  • Temperature : Reactions conducted at 160–170°C under nitrogen achieve yields of 59–66%, with higher temperatures favoring faster cyclization but risking decomposition.
Table 1: Impact of Reaction Time on Yield (ZnCl$$_2$$, 160°C)
Time (hours) Yield (%) Purity (HPLC)
2.5 59.9 98.3
4.0 66.1 98.8

Data adapted from cyclization studies of analogous indole derivatives.

Alternative Halogenation Strategies

While the Fischer method directly incorporates bromine via the phenylhydrazine precursor, post-synthetic bromination offers an alternative route for introducing halogen substituents.

Electrophilic Aromatic Bromination

  • Reagents : N-Bromosuccinimide (NBS) or molecular bromine (Br$$_2$$) in dichloromethane or acetic acid.
  • Directing Effects : The electron-donating methyl group at position 6 activates the ring for electrophilic attack, while the ester at position 2 exerts a meta-directing influence, favoring bromination at position 4.
Table 2: Bromination Efficiency with Different Reagents
Reagent Solvent Temperature Yield (%)
NBS DCM 0–25°C 72
Br$$_2$$ Acetic acid 40°C 68

Comparative data derived from halogenation of 6-methylindole-2-carboxylates.

Industrial-Scale Production Considerations

Large-scale synthesis requires modifications to laboratory protocols to address safety, cost, and purity concerns.

Solvent Recycling and Waste Reduction

  • Ethylene glycol recovery: Distillation reclaims >85% of solvent after cyclization, reducing production costs by ~30%.
  • Acid-neutralization byproducts: Calcium chloride precipitation minimizes aqueous waste from HCl neutralization steps.

Crystallization and Purification

  • Mixed-Solvent System : Ethanol/hexane (1:1 v/v) achieves 98.5% purity after single crystallization, with a recovery rate of 89%.
  • Melting Point Validation : High-purity batches exhibit consistent melting points of 196–198°C, serving as a critical quality control metric.

Comparative Analysis of Synthetic Routes

Table 3: Fischer Synthesis vs. Post-Synthetic Bromination
Parameter Fischer Route Bromination Route
Total Steps 2 3+
Overall Yield 60–66% 45–55%
Byproduct Formation Low Moderate
Regioselectivity Control Excellent Variable

The Fischer method outperforms post-synthetic bromination in efficiency and predictability, making it the preferred industrial approach.

Scientific Research Applications

Methyl 4-bromo-6-methyl-1H-indole-2-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex indole derivatives, which are important in the development of new materials and catalysts.

    Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound can be used to synthesize bioactive molecules for biological studies.

    Medicine: It is used in the development of pharmaceutical compounds, particularly those targeting neurological disorders and cancers.

    Industry: The compound is used in the synthesis of dyes, pigments, and agrochemicals, contributing to various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-6-methyl-1H-indole-2-carboxylate depends on its specific application. In biological systems, indole derivatives often interact with enzymes and receptors, modulating their activity. For example, they can inhibit enzymes involved in cancer cell proliferation or bind to receptors in the nervous system, affecting neurotransmission. The bromine and methyl groups can enhance the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomerism

Positional isomerism significantly impacts reactivity and physicochemical properties. Key analogs include:

Table 1: Structural Comparison of Methyl 4-bromo-6-methyl-1H-indole-2-carboxylate and Isomers
Compound Name CAS Number Molecular Formula Substituent Positions (Br, Me, COOMe) Molecular Weight Similarity Score*
This compound 1260383-49-0† C₁₁H₁₀BrNO₂ Br (4), Me (6), COOMe (2) 268.12 1.00 (Reference)
Methyl 4-bromo-1H-indole-2-carboxylate 167479-13-2 C₁₀H₈BrNO₂ Br (4), COOMe (2) 254.09 0.83
Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate 680569-18-0 C₁₁H₁₀BrNO₂ Br (6), Me (1), COOMe (2) 268.12 0.84
Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate 1260383-49-0 C₁₁H₁₀BrNO₂ Br (4), Me (2), COOMe (6) 268.12 0.84
Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate 1583272-35-8 C₁₁H₁₀BrNO₂ Br (6), Me (3), COOMe (4) 268.12 0.78

*Similarity scores derived from structural fingerprint analysis . †Note: CAS number discrepancy in evidence; correct identifier requires verification.

Key Observations :

  • Bromine Position : Bromine at position 4 (as in the target compound) increases electron-withdrawing effects at the indole ring compared to position 6, influencing electrophilic substitution rates .

Substituent Variations

  • Halogen Differences : Replacing bromine with chlorine (e.g., methyl 4-chloro-1H-indazole-6-carboxylate) decreases molecular weight and alters reactivity in cross-coupling reactions due to weaker C–Cl bond polarization .
  • Heterocycle Core : Indazole analogs (e.g., 5-Bromo-4-nitro-1H-indazole) exhibit distinct hydrogen bonding and tautomerism compared to indole derivatives, affecting solubility and biological activity .

Biological Activity

Methyl 4-bromo-6-methyl-1H-indole-2-carboxylate (MBMIC) is an indole derivative that has garnered attention due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties. This article explores the biological activity of MBMIC, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

MBMIC features a bromine atom at the 4-position and a methyl group at the 6-position of the indole ring, with a carboxylate ester functional group at the 2-position. Its molecular formula is C11H10BrNO2, with a molecular weight of approximately 270.11 g/mol. The indole structure is known for its diverse pharmacological properties, making MBMIC a compound of interest in medicinal chemistry.

The biological activity of MBMIC can be attributed to its interaction with various molecular targets. Indole derivatives like MBMIC often modulate enzyme activities and receptor interactions, which can lead to:

  • Antiviral Activity : Compounds in this class have shown potential in inhibiting viral replication by targeting viral enzymes.
  • Anticancer Activity : Indoles can interfere with cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : The structural characteristics of MBMIC may enhance its ability to inhibit bacterial growth.

Anticancer Activity

Research indicates that indole derivatives possess significant anticancer properties. A study demonstrated that compounds structurally similar to MBMIC exhibited cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)
This compoundMCF-7 (breast cancer)5.2
This compoundHCT116 (colon cancer)4.8

These results suggest that MBMIC has a promising profile for further development as an anticancer agent .

Antiviral Activity

Indole derivatives have been studied for their antiviral properties, particularly against HIV. A related compound demonstrated an IC50 value of 0.13 μM against HIV-1 integrase, indicating that similar structural motifs in indoles could also enhance the antiviral activity of MBMIC .

Antimicrobial Activity

Indole derivatives are also recognized for their antimicrobial effects. In vitro studies have shown that compounds similar to MBMIC exhibit significant inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli. For example:

CompoundPathogenInhibition Zone (mm)
This compoundS. aureus15
This compoundE. coli12

These findings underscore the potential of MBMIC as an antimicrobial agent .

Case Studies

  • Anticancer Study : A recent study explored the effects of MBMIC on MCF-7 breast cancer cells. The compound induced apoptosis via caspase activation and showed a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent against breast cancer .
  • Antiviral Research : In experiments targeting HIV integrase, derivatives of indole were found to effectively inhibit viral replication by chelating essential metal ions in the active site of the enzyme . This mechanism highlights the relevance of similar compounds like MBMIC in antiviral drug development.
  • Antimicrobial Efficacy : An investigation into the antimicrobial properties of indole derivatives revealed that MBMIC displayed notable activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .

Chemical Reactions Analysis

Reaction Conditions

ParameterDescriptionSource
Catalyst Ionic liquids or bases like DABCO/Et₃N ,
Temperature 100°C for synthesis steps
Solvents Ethyl acetate/petroleum ether mixtures for extraction and purification
Yield Up to 92% for analogous indole derivatives

Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic aromatic substitution under specific conditions. For example:

  • Cross-coupling reactions : The bromine can participate in Suzuki-Miyaura or Buchwald-Hartwig couplings to form biaryl or heteroaryl derivatives .

  • Electrophilic substitution : The methyl group at position 6 may direct incoming electrophiles to positions 3 or 5, depending on steric and electronic effects .

Functional Group Transformations

  • Ester hydrolysis : The methyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, enabling further derivatization .

  • Oxidation/Reduction : The indole ring may undergo oxidation to form indoxyl derivatives or reduction to dihydroindole analogs, altering its electronic properties .

Regioselectivity and Theoretical Insights

Experimental and theoretical studies highlight how substituents influence reaction outcomes:

  • Substituent effects : Electron-donating groups (e.g., methoxy) favor C-6 isomer formation, while electron-withdrawing groups (e.g., nitro) favor C-4 isomers .

  • Transition state stabilization : Theoretical models suggest substituent-lone pair interactions stabilize transition states, directing regioselectivity .

Key Research Findings

FindingDescriptionSource
Regioselectivity control Substituent electronic effects dictate indole isomer formation.
Reaction scalability Continuous flow reactors improve yield and purity in industrial settings. ,
Functionalization potential Bromine enables cross-coupling, while ester groups allow acid/base chemistry.

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for confirming the structure of Methyl 4-bromo-6-methyl-1H-indole-2-carboxylate?

  • Methodological Answer : Use a combination of 1H^1H-NMR and 13C^{13}C-NMR to identify characteristic peaks. The bromine substituent at position 4 and methyl ester at position 2 will produce distinct splitting patterns. For example, the methyl group on the indole ring (position 6) typically appears as a singlet in 1H^1H-NMR (~2.5 ppm), while the ester carbonyl in 13C^{13}C-NMR resonates near 165–170 ppm. High-resolution mass spectrometry (HRMS) can confirm the molecular ion ([M+H]+^+) with a mass accuracy of <5 ppm .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to minimize inhalation risks. In case of skin contact, wash immediately with soap and water. For spills, absorb with inert material (e.g., vermiculite) and dispose of as halogenated waste. Always consult institutional safety protocols, as no ecological toxicity data are available for this compound .

Q. How can researchers synthesize this compound?

  • Methodological Answer : A common route involves bromination of 6-methyl-1H-indole-2-carboxylate using N-bromosuccinimide (NBS) in DMF or DCM under controlled temperature (0–5°C). Purification via column chromatography (hexane/ethyl acetate) yields the product. Monitor reaction progress by TLC (Rf ~0.4 in 3:1 hexane:EtOAc) and confirm purity by HPLC (>95%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer : Grow single crystals via slow evaporation in a solvent system (e.g., ethanol/water). Collect diffraction data using a synchrotron or in-house diffractometer. Refine the structure using SHELXL, focusing on anisotropic displacement parameters for bromine and methyl groups. Validate the model with R-factor convergence (<0.05) and check for residual electron density near the ester group .

Q. What strategies optimize the yield of this compound in large-scale syntheses?

  • Methodological Answer : Scale-up requires precise stoichiometric control of NBS (1.05 equiv.) and slow addition to avoid exothermic side reactions. Use a jacketed reactor with temperature feedback. For workup, replace column chromatography with recrystallization (ethanol/water) to improve yield (from 33% to >50%) and reduce solvent waste .

Q. How do solvent polarity and temperature affect the regioselectivity of bromination in indole derivatives like this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) favor electrophilic aromatic substitution at the 4-position due to enhanced stabilization of the transition state. Low temperatures (0°C) minimize competing reactions at the 5- or 7-positions. Computational studies (DFT) can predict reactivity by analyzing frontier molecular orbitals and charge distribution .

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer : Cross-validate data using multiple techniques:

  • Melting Point : Perform DSC (Differential Scanning Calorimetry) to detect polymorphic forms.
  • Spectral Data : Compare with analogs (e.g., ethyl 4-bromoindole carboxylates) to identify systematic shifts. For example, methyl esters typically have lower melting points than ethyl esters due to reduced molecular symmetry .

Data Contradiction and Analysis

Q. Why might HRMS data show unexpected adducts or fragments for this compound?

  • Methodological Answer : Bromine’s isotopic pattern (1:1 ratio for 79Br/81Br^{79}Br/^{81}Br) can complicate HRMS interpretation. Use high-resolution instruments (Q-TOF) to distinguish between [M+H]+^+ and sodium/potassium adducts. For fragmentation studies, employ CID (Collision-Induced Dissociation) to track cleavage at the ester group (loss of COOCH3_3, m/z ~59) .

Q. How can researchers reconcile low yields in coupling reactions involving this compound?

  • Methodological Answer : Steric hindrance from the 6-methyl group may limit reactivity in cross-coupling (e.g., Suzuki-Miyaura). Mitigate this by using bulky palladium catalysts (e.g., XPhos Pd G3) and microwave-assisted heating (80°C, 30 min). Monitor reaction progress by 19F^{19}F-NMR if fluorinated partners are used .

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